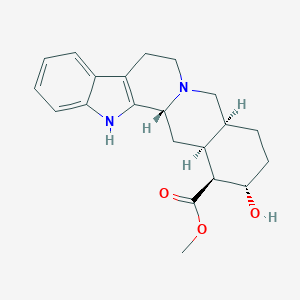
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 6-Phenoxypurine ribonucleoside or 6-PPN, and it is a modified nucleoside that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol involves the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival. This compound has been shown to inhibit the activity of enzymes such as ribonucleotide reductase, which is essential for DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit tumor growth, and reduce the proliferation of cancer cells. Additionally, ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol in lab experiments is its potent anti-cancer properties. This compound can be used to study the mechanisms of cancer cell death and the inhibition of cancer cell proliferation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in other fields of research, such as immunology and infectious diseases. Finally, studies are needed to investigate the potential side effects of ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol has been achieved using various methods. One of the most commonly used methods involves the reaction of 6-chloropurine riboside with phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium borohydride to obtain ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol.
Aplicaciones Científicas De Investigación
((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol has potent anti-cancer properties and can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c21-7-12-11(22)6-13(24-12)20-9-19-14-15(20)17-8-18-16(14)23-10-4-2-1-3-5-10/h1-5,8-9,11-13,21-22H,6-7H2/t11-,12+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPXNPNNUCUROO-YNEHKIRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3OC4=CC=CC=C4)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3OC4=CC=CC=C4)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o6-Phenyl-2'-deoxyinosine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

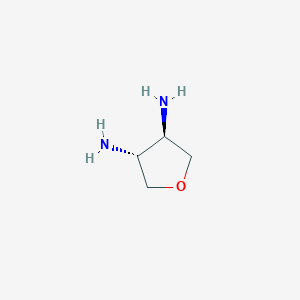



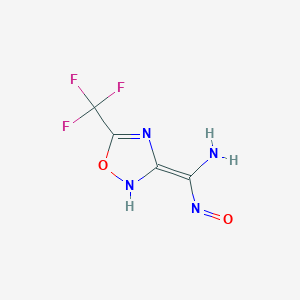
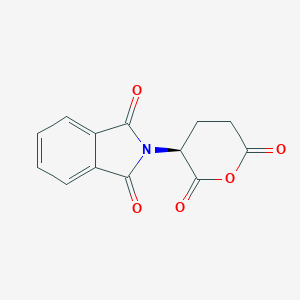

![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)
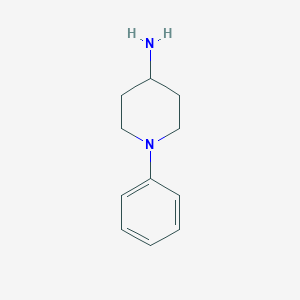

![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)
